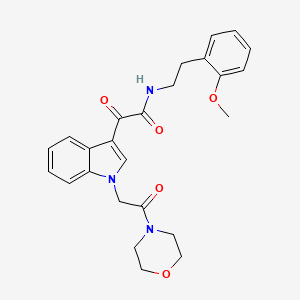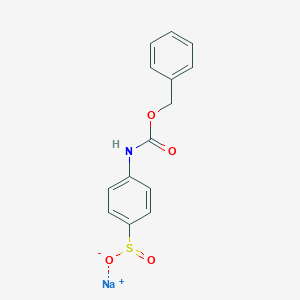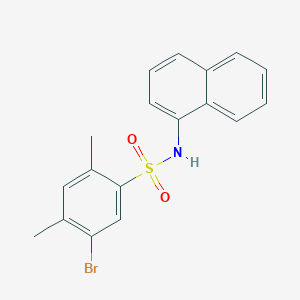![molecular formula C23H27N3O4S B2637171 3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380180-58-3](/img/structure/B2637171.png)
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly known as EMQMCM or simply as EMQ. EMQ is a quinazolinone derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of EMQ is not fully understood. However, it is believed that EMQ exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). EMQ has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in the suppression of seizures and anxiety-like behavior.
Biochemical and physiological effects:
EMQ has been shown to exhibit various biochemical and physiological effects. EMQ has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. EMQ has also been shown to reduce anxiety-like behavior and improve mood in animal models of depression and anxiety disorders. EMQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
EMQ has several advantages for lab experiments. EMQ is a potent and selective ligand for various neurotransmitter receptors, which makes it an ideal tool for studying the function of these receptors. EMQ is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, EMQ has some limitations for lab experiments. EMQ has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. EMQ also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on EMQ. One direction is to further investigate the mechanism of action of EMQ and its effects on various neurotransmitter systems. Another direction is to explore the potential therapeutic applications of EMQ in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and purification of EMQ and to develop more effective methods for administering EMQ in vivo.
合成法
EMQ can be synthesized using various methods, including the condensation of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Another method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Both methods result in the formation of EMQ, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
EMQ has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. EMQ has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. EMQ has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-30-22-9-8-19(14-17(22)2)31(28,29)26-12-10-18(11-13-26)15-25-16-24-21-7-5-4-6-20(21)23(25)27/h4-9,14,16,18H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPZUOZBNYIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)



![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)